

BRL44385 vs. Yohimbine: A Comparative Guide to Alpha-2 Adrenoceptor Blockade

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Compound of Interest						
Compound Name:	BRL44385					
Cat. No.:	B1168696	Get Quote				

For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount for elucidating the roles of specific receptor subtypes in physiological and pathological processes. This guide provides a detailed, data-driven comparison of **BRL44385** and yohimbine, two prominent antagonists of alpha-2 (α 2) adrenoceptors, with a focus on their selectivity for the α 2A, α 2B, and α 2C subtypes.

Yohimbine, a naturally occurring indole alkaloid, has been a long-standing tool in adrenergic research, known for its potent but relatively non-selective $\alpha 2$ -adrenoceptor antagonism. In contrast, **BRL44385** (often available as the maleate salt, BRL44408) is a synthetic antagonist developed for greater selectivity, particularly for the $\alpha 2A$ subtype. Understanding the distinct pharmacological profiles of these compounds is crucial for designing experiments that yield unambiguous and interpretable results.

Quantitative Comparison of Binding Affinities

The selectivity of **BRL44385** and yohimbine for the different α2-adrenoceptor subtypes has been determined through radioligand binding assays. The data, presented as inhibitor constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.



Compound	α2A- Adrenocept or Ki (nM)	α2B- Adrenocept or Ki (nM)	α2C- Adrenocept or Ki (nM)	Selectivity (α2Β/α2Α)	Selectivity (α2C/α2A)
BRL44385 (as BRL44408)	1.7[1][2]	144.5[1][2]	~8.5 (pKi=8.5)[3] [4]	~85	~5
Yohimbine	3.0 (pKi=8.52)	10.0 (pKi=8.00)	0.68 (pKi=9.17)	~3.3	~0.23

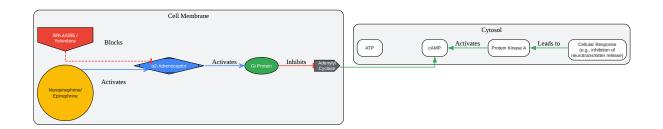
Note: pKi values were converted to Ki values for direct comparison using the formula Ki = 10^{-4} pKi) M and then converted to nM. The Ki for BRL44408 at the α 2C subtype was estimated from a reported pKi value.

As the data illustrates, **BRL44385** demonstrates a clear preference for the α 2A-adrenoceptor, with approximately 85-fold higher affinity for the α 2A subtype compared to the α 2B subtype.[1] [2] Yohimbine, conversely, exhibits high affinity for all three subtypes, with a slight preference for the α 2C-adrenoceptor. This broader activity profile of yohimbine means that its effects in experimental systems may be mediated by the blockade of multiple α 2-adrenoceptor subtypes, as well as potential off-target effects on other receptors like serotonin and dopamine receptors. [5][6]

Signaling Pathway of Alpha-2 Adrenoceptor Blockade

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[7][8] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Antagonists like **BRL44385** and yohimbine block this signaling cascade by preventing agonist binding to the receptor.





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